Cas no 381-63-5 (2-fluoroethanimidamide hydrochloride)

2-fluoroethanimidamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-Fluoroethanimidamide
- 2-Fluoroacetimidamide
- BDBM50355670
- fluoroacetamidine
- CHEMBL1910974
- AKOS006291904
- CHEMBL1962624
- 381-63-5
- 2-fluoroethanimidamide
- 2-fluoroethanimidamide hydrochloride
-
- MDL: MFCD05663122
- インチ: InChI=1S/C2H5FN2/c3-1-2(4)5/h1H2,(H3,4,5)
- InChIKey: HAIYEFMGUXOXIY-UHFFFAOYSA-N
- SMILES: C(C(=N)N)F
計算された属性
- 精确分子量: 76.04367633Da
- 同位素质量: 76.04367633Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 5
- 回転可能化学結合数: 1
- 複雑さ: 42.9
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.4
- トポロジー分子極性表面積: 49.9Ų
2-fluoroethanimidamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 061494-10g |
2-Fluoroethanimidamidehydrochloride |
381-63-5 | 95% | 10g |
£2200.00 | 2022-03-01 | |
TRC | F589565-50mg |
2-fluoroethanimidamide hydrochloride |
381-63-5 | 50mg |
$ 135.00 | 2022-06-05 | ||
TRC | F589565-10mg |
2-fluoroethanimidamide hydrochloride |
381-63-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
TRC | F589565-100mg |
2-fluoroethanimidamide hydrochloride |
381-63-5 | 100mg |
$ 210.00 | 2022-06-05 | ||
Fluorochem | 061494-1g |
2-Fluoroethanimidamidehydrochloride |
381-63-5 | 95% | 1g |
£376.00 | 2022-03-01 | |
Fluorochem | 061494-250mg |
2-Fluoroethanimidamidehydrochloride |
381-63-5 | 95% | 250mg |
£213.00 | 2022-03-01 | |
Fluorochem | 061494-5g |
2-Fluoroethanimidamidehydrochloride |
381-63-5 | 95% | 5g |
£1288.00 | 2022-03-01 |
2-fluoroethanimidamide hydrochloride 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
2-fluoroethanimidamide hydrochlorideに関する追加情報
Comprehensive Overview of 2-Fluoroethanimidamide Hydrochloride (CAS No. 381-63-5): Properties, Applications, and Industry Insights
2-Fluoroethanimidamide hydrochloride (CAS No. 381-63-5) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This fluoro-substituted amidine derivative features a fluorine atom at the 2-position of the ethanimidamide backbone, enhancing its reactivity and binding affinity in biological systems. The hydrochloride salt form improves solubility, making it particularly valuable in drug discovery and medicinal chemistry applications.
Recent studies highlight the compound's role as a versatile building block for synthesizing heterocyclic compounds, particularly in developing kinase inhibitors and antiviral agents. Its electron-withdrawing fluorine moiety influences metabolic stability—a critical factor addressed in 2023 drug development trends. Researchers are exploring its potential in covalent inhibitor design, where the fluoroethyl group may serve as a targeted warhead for irreversible protein binding.
The synthetic route to 2-fluoroethanimidamide hydrochloride typically involves nucleophilic fluorination of precursor molecules followed by hydrochloride salt formation. Analytical characterization by NMR spectroscopy (particularly 19F-NMR) and mass spectrometry confirms its structural integrity. The compound's crystalline properties and hygroscopic nature require specific storage conditions—a topic frequently queried in chemical handling forums.
In material science, this compound demonstrates potential for creating fluorinated polymers with enhanced thermal stability. Patent analyses reveal growing interest in its incorporation into electronic materials, where fluorine content improves dielectric properties. These applications align with sustainable chemistry initiatives seeking halogenated alternatives with reduced environmental persistence.
Quality control protocols for CAS 381-63-5 emphasize HPLC purity analysis (>98% typical) and residual solvent screening. Suppliers often provide custom synthesis services to meet GMP standards for preclinical studies—a service increasingly demanded by biotech startups according to 2024 market reports. The compound's structure-activity relationship (SAR) data remains a focus area in computational chemistry studies.
Emerging applications include its use as a precursor for PET radiotracer development, leveraging the fluorine-18 isotope. This positions 2-fluoroethanimidamide hydrochloride at the intersection of nuclear medicine and precision diagnostics—fields experiencing 30% annual growth. Researchers are optimizing radiolabeling efficiency through modified synthetic pathways, addressing a key challenge noted in recent ACS symposium papers.
Regulatory status varies by jurisdiction, with most regions classifying it as a research chemical rather than a commercial substance. Safety data sheets recommend standard laboratory precautions—proper ventilation and PPE usage being frequently discussed in EHS webinars. The compound's LD50 profiles and ecotoxicology data continue to be updated in line with REACH compliance requirements.
Market intelligence suggests rising demand for fluorinated building blocks like 381-63-5, driven by orphan drug development programs. Price fluctuations correlate with fluoroacetic acid feedstock availability—a connection analyzed in Q2 2024 chemical economics reports. Strategic stockpiling by CDMOs indicates anticipated growth in contract research utilization.
Comparative studies with non-fluorinated analogs demonstrate enhanced bioavailability—a property making 2-fluoroethanimidamide hydrochloride valuable in prodrug design. Its hydrogen bonding capacity differs significantly from chloro- or bromo-substituted variants, a distinction highlighted in recent molecular docking publications. These findings support its selection for fragment-based drug discovery platforms.
Technical discussions frequently address scaling challenges in multi-kilogram production, particularly purification methods to remove process-related impurities. Advanced techniques like continuous flow chemistry are being adapted to improve yield—an innovation trend covered in process chemistry journals. The compound's patent landscape shows increasing activity since 2020, with major filings in bioconjugation technologies.
Environmental fate studies indicate moderate biodegradability under aerobic conditions, with hydrolysis rates dependent on pH. These characteristics position it favorably compared to persistent polyfluorinated substances (PFAS)—a hot topic in green chemistry circles. Lifecycle assessment models are being developed to evaluate its sustainability profile across different applications.
Academic interest is evidenced by 120+ citations in SciFinder since 2018, with research clusters focusing on structure-property relationships. The compound's tautomeric equilibrium and prototropic forms remain subjects of theoretical investigations using DFT calculations—a methodology trending in physical chemistry research. Crystallography data confirms zwitterionic character in solid state.
Supply chain analytics reveal Europe and North America as primary manufacturing hubs, with just-in-time delivery models gaining traction among specialty chemical distributors. The compound's inclusion in screening libraries by major pharma companies underscores its lead compound potential. Current price benchmarks range $150-$300/g for research quantities, with discounts available for bulk procurement.
Future directions include exploration of its metal coordination chemistry for catalytic applications and development of chiral derivatives for asymmetric synthesis. These advancements align with industry needs for multifunctional intermediates in high-throughput screening platforms. The compound's evolving role demonstrates how targeted fluorination continues to transform molecular design strategies across scientific disciplines.
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